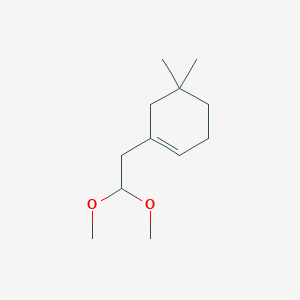
1-(2,2-Dimethoxyethyl)-5,5-dimethylcyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dimethoxyethyl)-5,5-dimethylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a dimethoxyethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dimethoxyethyl)-5,5-dimethylcyclohex-1-ene typically involves the reaction of cyclohexene derivatives with dimethoxyethane under specific conditions. One common method includes the acid-catalyzed reaction of cyclohexene with 2,2-dimethoxyethanol, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dimethoxyethyl)-5,5-dimethylcyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The dimethoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-5,5-dimethylcyclohex-1-ene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be utilized in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,2-Dimethoxyethyl)-5,5-dimethylcyclohex-1-ene exerts its effects involves interactions with molecular targets and pathways. The dimethoxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclohexene ring provides a stable framework that can undergo various chemical transformations .
Comparison with Similar Compounds
Dimethoxyethane: A related compound with similar functional groups but different structural arrangement.
1,4-Dihydropyridine Derivatives: Compounds with similar reactivity and applications in medicinal chemistry.
Uniqueness: 1-(2,2-Dimethoxyethyl)-5,5-dimethylcyclohex-1-ene is unique due to its specific combination of a cyclohexene ring with a dimethoxyethyl group, providing distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
62000-51-5 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)-5,5-dimethylcyclohexene |
InChI |
InChI=1S/C12H22O2/c1-12(2)7-5-6-10(9-12)8-11(13-3)14-4/h6,11H,5,7-9H2,1-4H3 |
InChI Key |
NRAMQSFMOTWPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C(C1)CC(OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


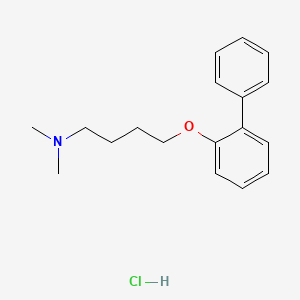
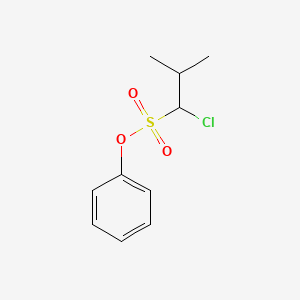
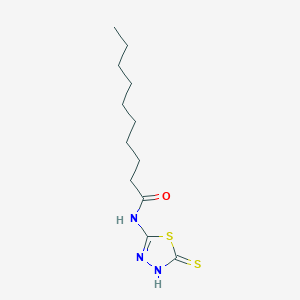
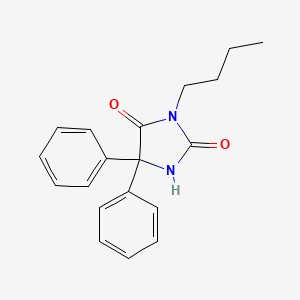
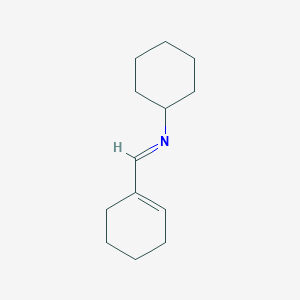
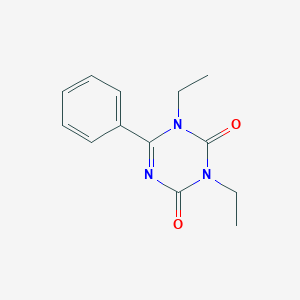
![N-[(4-Chlorobenzoyl)oxy]-4-methyl-N-phenylbenzene-1-sulfonamide](/img/structure/B14545814.png)
![4-{(E)-[(Quinolin-3-yl)methylidene]amino}benzoic acid](/img/structure/B14545820.png)
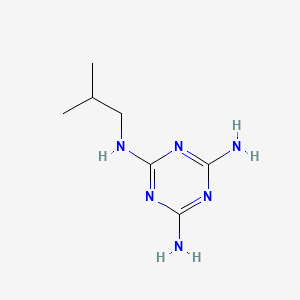
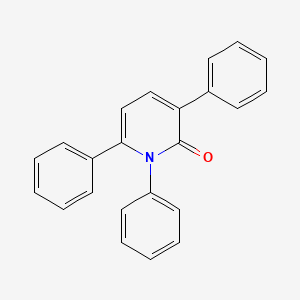
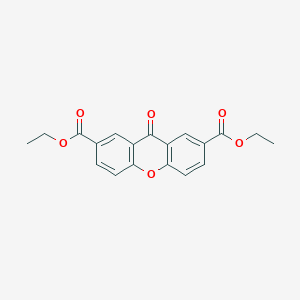
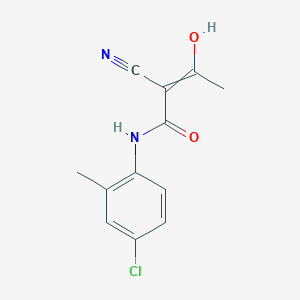

![[(1,1,3-Trichloroprop-1-en-2-yl)sulfanyl]benzene](/img/structure/B14545857.png)
